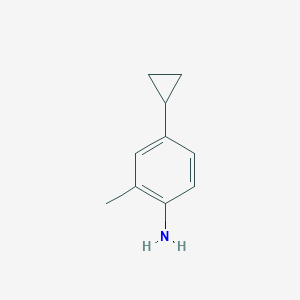

4-Cyclopropyl-2-methylaniline

Description

4-Cyclopropyl-2-methylaniline, with the chemical formula C₁₀H₁₃N, belongs to the class of aromatic amines, which are organic compounds characterized by an amino group attached to an aromatic ring. The presence of both a cyclopropyl (B3062369) ring and a methyl-substituted aniline (B41778) ring gives this molecule distinct chemical properties and reactivity.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Boiling Point | 267.0±19.0 °C (Predicted) |

| Density | 1.082±0.06 g/cm³ (Predicted) |

| pKa | 4.67±0.10 (Predicted) |

Data sourced from ChemicalBook. sustech.edu.cn

Aromatic amines are fundamental building blocks in chemistry, widely used in the synthesis of dyes, polymers, and pharmaceuticals. The aniline substructure, in particular, is a common motif in many drug molecules. However, the metabolic oxidation of anilines can sometimes lead to the formation of toxic byproducts. umich.edu

The cyclopropyl group is a three-membered hydrocarbon ring that imparts unique conformational rigidity and electronic properties to a molecule. The strained nature of the cyclopropane (B1198618) ring can influence the reactivity of adjacent functional groups and provide a three-dimensional structure that is often desirable in drug design. whiterose.ac.uk The incorporation of cyclopropyl moieties into drug candidates can lead to improved metabolic stability, potency, and selectivity.

This compound combines the structural features of both these classes. The cyclopropyl group can serve as a "bioisostere" for other chemical groups, offering a similar size and shape but with different electronic and metabolic properties. This makes it an attractive component for chemists seeking to fine-tune the properties of a lead compound in drug discovery.

The synthesis of molecules containing the this compound core often relies on modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are frequently employed to attach the cyclopropyl group to the aromatic ring. organic-chemistry.orgnih.gov These synthetic strategies allow for the efficient construction of a wide variety of derivatives from readily available starting materials. For instance, the coupling of cyclopropylboronic acid with a substituted bromoaniline derivative can provide a direct route to this class of compounds. mdpi.com

In medicinal chemistry, this compound serves as a valuable scaffold. A "scaffold" is a core molecular structure upon which various chemical groups can be added to create a library of related compounds. These libraries are then screened for biological activity to identify potential new drugs. The rigid nature of the cyclopropyl group helps to lock the molecule into a specific conformation, which can be crucial for binding to a biological target such as a protein or enzyme. The aniline nitrogen provides a convenient handle for further chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZKXYJNQSIDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202161-11-2 | |

| Record name | 4-cyclopropyl-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropyl 2 Methylaniline and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the final aniline (B41778) product from precursors that already contain the key structural elements.

Alkylation and Amination Reactions

Alkylation and amination reactions represent a fundamental approach to synthesizing aniline derivatives. For instance, the synthesis of N-cyclopropyl-N-alkylanilines has been demonstrated, where subsequent reactions can lead to further functionalization. One study detailed the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, which resulted in the specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom, yielding N-alkyl-N-nitrosoanilines. researchgate.net This highlights a potential pathway where a cyclopropylamine (B47189) derivative could be strategically modified.

A more direct method involves the reaction of a suitable aniline precursor with a cyclopropyl-containing electrophile. For example, the synthesis of 4-{[cyclopropyl(methyl)amino]methyl}aniline can be achieved by reacting cyclopropylmethylamine with 4-chloromethyl aniline. This nucleophilic substitution is typically facilitated by a base like sodium hydroxide (B78521) or potassium carbonate.

Coupling Reactions (e.g., Buchwald-Hartwig Type Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction is widely used for the synthesis of aryl amines from aryl halides and amines. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org

This methodology is highly versatile, accommodating a wide range of amines and aryl halides with various functional groups. libretexts.org The development of specialized phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has expanded the scope to include primary amines and has improved reaction rates and yields. wikipedia.org While specific examples for the direct synthesis of 4-cyclopropyl-2-methylaniline via this method are not prevalent in the provided results, the principles of the Buchwald-Hartwig amination suggest its applicability by coupling a 4-halo-2-methylaniline derivative with cyclopropylamine or a 4-cyclopropyl-2-methyl-halobenzene with an amine source. The reaction's broad utility in pharmaceutical synthesis underscores its potential for constructing such substituted anilines. researchgate.net

Strategies for Cyclopropyl Group Incorporation

An alternative synthetic strategy involves introducing the cyclopropyl group onto a pre-existing aromatic structure.

Cyclopropanation Reactions

Cyclopropanation reactions are a cornerstone for the formation of three-membered rings and can be achieved through several methods.

Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgmdpi.com The reaction's scope has been expanded by the Furukawa modification, which uses diethylzinc (B1219324) and diiodomethane. wikipedia.orgmdpi.com While generally applied to alkenes, the Simmons-Smith reaction can be directed by heteroatom-containing functional groups on the substrate. ethz.ch For aniline derivatives, this could involve the cyclopropanation of an appropriately substituted vinyl aniline.

Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular ring closure. organic-chemistry.orgadichemistry.com This method is highly diastereoselective, typically favoring the formation of trans-cyclopropanes. wikipedia.org To synthesize a this compound derivative, a precursor containing an α,β-unsaturated system at the 4-position of the aniline ring would be required.

Metal Carbenes from Diazo Derivatives: Transition metal catalysts, particularly those based on rhodium and copper, can decompose diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes. bohrium.comharvard.edu Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of an alkene is a highly efficient and diastereoselective method for synthesizing cyclopropane (B1198618) derivatives. organic-chemistry.org The use of chiral catalysts can also induce enantioselectivity. bohrium.comorganic-chemistry.org This approach could be adapted by using a diazo derivative of a substituted aniline.

Kulinkovich Reaction: This reaction synthesizes cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org While this method primarily yields cyclopropanols, these can be further functionalized. A variation of this reaction allows for the preparation of cyclopropylamines. youtube.com

Iodonium (B1229267) Ylides: Phenyliodonium ylides serve as effective carbene precursors for cyclopropanation reactions, often catalyzed by rhodium or copper. organic-chemistry.org These ylides are considered safer alternatives to diazo compounds. organic-chemistry.org Metal-free cyclopropanation using iodonium ylides can also be achieved, for instance, through photo-irradiation with blue LEDs, which generates a diradical intermediate. nih.govuwaterloo.ca This method offers high chemoselectivity and is compatible with a variety of alkenes. nih.gov

Table 1: Comparison of Cyclopropanation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Simmons-Smith | CH₂I₂ / Zn-Cu or Et₂Zn | Stereospecific, directed by heteroatoms. wikipedia.orgmdpi.com |

| Corey-Chaykovsky | Sulfur ylides | Diastereoselective for trans-cyclopropanes from enones. organic-chemistry.orgwikipedia.org |

| Metal Carbenes | Diazo compounds / Rh or Cu catalysts | Highly efficient and diastereoselective. bohrium.comorganic-chemistry.org |

| Kulinkovich | Esters / Grignard reagents / Ti(IV) alkoxide | Forms cyclopropanols, can be adapted for cyclopropylamines. wikipedia.orgorganic-chemistry.orgyoutube.com |

| Iodonium Ylides | Phenyliodonium ylides / catalyst or light | Safer alternative to diazo compounds, can be metal-free. organic-chemistry.orgnih.gov |

Ring-Closure Methods

Ring-closure methods provide an alternative pathway to the cyclopropyl ring. One such approach involves the conjugate addition of a deprotonated aryl acetate (B1210297) or acetonitrile (B52724) to a vinyl sulfonium (B1226848) salt, followed by an intramolecular SN2 reaction to form the cyclopropane ring. sci-hub.se This method is notable for its mild reaction conditions and broad functional group tolerance. sci-hub.se Another strategy involves the oxidative radical ring-opening of a cyclopropyl olefin followed by cyclization to form a new ring system. beilstein-journals.org While this example leads to naphthalenes, the principle of ring formation following a cyclopropane ring manipulation is relevant.

Formal Nucleophilic Substitution on Cyclopropane Intermediates

This strategy involves the generation of a reactive cyclopropene (B1174273) intermediate from a bromocyclopropane (B120050) precursor through base-assisted dehydrohalogenation. mdpi.com Subsequent nucleophilic addition across the double bond of the cyclopropene affords the desired substituted cyclopropane. mdpi.com This method allows for the introduction of various nucleophiles, including amines, onto the cyclopropane ring with high diastereoselectivity. mdpi.com The stereochemical outcome can be controlled by the substituents on the starting bromocyclopropane. mdpi.com Reactions of donor-acceptor cyclopropanes with N-nucleophiles, such as anilines, can also lead to ring-opened products that can subsequently cyclize to form different heterocyclic structures, like pyrrolidin-2-ones. mdpi.comthieme-connect.com

Stereoselective Synthesis of Cyclopropyl-Containing Anilines

The introduction of stereocenters into the cyclopropyl ring of aniline derivatives presents a significant synthetic challenge that has been addressed through various innovative methodologies. The ability to control the three-dimensional arrangement of substituents is crucial for applications in medicinal chemistry and materials science. This section details both diastereoselective and enantioselective approaches for the synthesis of chiral cyclopropyl-containing anilines.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For cyclopropyl-containing anilines, this often involves the reaction of a chiral starting material or the use of a substrate-controlled reaction where an existing stereocenter directs the formation of a new one.

One effective strategy involves the formal nucleophilic substitution of bromocyclopropanes. mdpi.com In this method, a base-assisted dehydrohalogenation of a bromocyclopropane generates a highly reactive cyclopropene intermediate. The subsequent nucleophilic addition of an aniline across the double bond of this intermediate proceeds with a degree of diastereoselectivity. The steric properties of the nucleophile have been shown to significantly influence the diastereomeric ratio of the resulting cyclopropyl amine. For instance, increasing the steric bulk on the nitrogen atom of the aniline nucleophile can enhance the diastereoselectivity of the reaction. mdpi.com

Another approach to achieve diastereoselectivity is through the use of 1,2,2-trisubstituted cyclopropanes as starting materials. mdpi.com By employing substrates with substituents of significantly different steric demands, the stereochemical outcome of nucleophilic substitution reactions can be effectively controlled. The high diastereoselectivity is often attributed to a base-assisted, thermodynamically driven epimerization of the tertiary carbon atom. mdpi.com

Furthermore, directed diastereoselective cyclopropanation reactions have proven valuable. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can produce polysubstituted stereodefined bicyclopropanes as single diastereomers. acs.org The rigidity of the cyclopropyl core in these substrates allows for highly selective reactions on the adjacent alkenyl moiety. acs.org Similarly, the diastereoselectivity of cyclopropanation can be controlled by the directing effect of an allylic oxygen atom within the substrate. researchgate.net

Table 1: Diastereoselective Synthesis of Cyclopropyl Amines via Nucleophilic Substitution of Bromocyclopropanes mdpi.com

| Entry | Aniline Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-methylaniline | 3:1 | 55 |

| 2 | p-Fluoro-N-methylaniline | 3:1 | 55 |

| 3 | N-ethylaniline | 13:1 | - |

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries.

Catalytic asymmetric cyclopropanation represents a powerful tool for the enantioselective synthesis of cyclopropyl-containing compounds. Chiral rhodium complexes, for instance, have been successfully employed in the synthesis of cyclopropyl α-amino carboxylates. rsc.org These reactions yield products with high enantiomeric ratios and as single diastereoisomers. By modifying the catalyst, this methodology has been extended to the synthesis of cyclopropyl α-amino phosphonates. rsc.org

Another significant advancement is the enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes. rsc.org Using Taddol-based phosphoramidite (B1245037) ligands, this method allows for the intramolecular C-H arylation of N-cyclopropyl carboxamides to furnish cyclopropyl-containing dihydroquinolones in high yields and excellent enantioselectivities. This strategy is notable because the cyclopropane ring remains intact during the functionalization. rsc.org

Kinetic resolution offers an alternative pathway to chiral cyclopropyl amines. An asymmetric catalytic ring-opening/cyclization reaction of racemic cyclopropyl ketones with primary amines, including anilines, can generate chiral 2,4,5-trisubstituted 2,3-dihydropyrroles with high enantioselectivity. wiley.com This process effectively resolves the racemic starting material, providing access to both the chiral product and the unreacted, enantiomerically enriched cyclopropyl ketone. wiley.com

Table 2: Enantioselective Synthesis of Chiral Cyclopropyl Compounds

| Methodology | Catalyst/Ligand | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Catalytic Asymmetric Cyclopropanation | Rh₂( (R)-BTPCP)₄ | Cyclopropyl α-amino carboxylates | up to 99.5:0.5 er | rsc.org |

| Catalytic Asymmetric Cyclopropanation | Rh₂( (R)-p-PhTPCP)₄ | Cyclopropyl α-amino phosphonates | up to 99:1 er | rsc.org |

| Pd(0)-Catalyzed C-H Arylation | Taddol-based phosphoramidite | Dihydroquinolones | up to 99% ee | rsc.org |

| Kinetic Resolution of Cyclopropyl Ketones | Chiral N,N'-dioxide/Sc(III) complex | 2,3-Dihydropyrroles | up to 97% ee | wiley.com |

Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropyl 2 Methylaniline

Aromatic Ring Reactivity

The benzene (B151609) ring in 4-cyclopropyl-2-methylaniline is rendered electron-rich by the presence of both the amino (-NH₂) and methyl (-CH₃) groups. This enhanced electron density significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The amino and methyl groups are strong activating and ortho-, para-directing groups in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are influenced by both groups.

The directing effects of the substituents are as follows:

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Methyl group (-CH₃): Activating and ortho-, para-directing.

Cyclopropyl (B3062369) group: Can donate electron density to the ring through its unique orbital interactions, often behaving like an activating group. stackexchange.com

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. Steric hindrance from the methyl and cyclopropyl groups will also play a significant role in determining the final product distribution. Due to the powerful activating nature of the amine group, reactions such as bromination can often lead to polysubstituted products, and controlling the reaction to achieve monosubstitution can be challenging. libretexts.orgopenstax.org Furthermore, strong acidic conditions, often used in nitration or sulfonation, can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho to methyl group | Less hindered | Favorable |

| C5 | Para to methyl, ortho to amino | Moderately hindered | Highly Favorable |

| C6 | Ortho to amino group | Hindered by cyclopropyl | Less Favorable |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAᵣ) is generally unfavorable for electron-rich aromatic rings like that in this compound. wikipedia.orgmasterorganicchemistry.com These reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack by a nucleophile. wikipedia.orgyoutube.com The presence of the electron-donating amino, methyl, and cyclopropyl groups deactivates the ring for this type of substitution. Therefore, displacing a leaving group from the aromatic ring of this compound via an SₙAr mechanism would necessitate exceptionally harsh reaction conditions and is not a facile process. An alternative pathway, the benzyne (B1209423) mechanism, could occur under the influence of a very strong base, but this also requires specific conditions and would lead to a mixture of products. masterorganicchemistry.com

Cyclopropyl Ring Reactivity and Stability

The three-membered ring of the cyclopropyl group is characterized by significant ring strain and unique electronic properties that dictate its reactivity.

Ring Strain and Orbital Interactions

The carbon-carbon bonds in a cyclopropane (B1198618) ring are forced into a 60° angle, a significant deviation from the ideal 109.5° sp³ bond angle. libretexts.orglibretexts.org This deviation results in considerable angle strain and torsional strain, making the ring thermodynamically unstable compared to acyclic alkanes. libretexts.orglibretexts.org

The bonding in cyclopropane is best described by the Walsh orbital model. scribd.combluffton.edu This model proposes that the carbon atoms are sp² hybridized. Two of these sp² orbitals on each carbon form bonds with hydrogen atoms, while the third points towards the center of the ring. The remaining p-orbitals on each carbon combine to form a set of molecular orbitals. The C-C bonds have a high degree of p-character and are often referred to as "bent" or "banana" bonds, with the maximum electron density located outside the direct internuclear axis. wikipedia.org This unique electronic structure allows the cyclopropyl group to interact with adjacent π-systems, such as the aromatic ring, in a manner similar to a double bond. stackexchange.combluffton.edu This interaction can contribute to the stabilization of carbocations adjacent to the ring. youtube.com

Ring-Opening Reactions (e.g., Oxidative Cleavage, Radical-Mediated)

The inherent strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, particularly those involving oxidative or radical pathways. nih.govresearchgate.net These reactions relieve the ring strain and are thermodynamically favorable. rsc.org

Oxidative Cleavage: Strong oxidizing agents can cleave the cyclopropane ring. For instance, studies on related cyclopropyl-containing compounds have shown that oxidation can lead to the formation of ring-opened products. hyphadiscovery.com The presence of the amine group can also influence these reactions, as it can be oxidized or can direct the regioselectivity of the cleavage.

Radical-Mediated Ring Opening: The cyclopropyl group can undergo ring-opening in the presence of radical initiators. beilstein-journals.orgnih.gov A radical can add to the cyclopropane ring, leading to a radical intermediate that rapidly rearranges to an open-chain radical. nih.gov This reactivity is well-documented for various cyclopropane derivatives and is a key transformation in organic synthesis. nih.gov In the context of this compound, a radical generated on the aromatic ring or at the benzylic position could potentially induce ring-opening of the adjacent cyclopropyl group.

Amine Group Reactivity

The primary amine group (-NH₂) is a versatile functional group that largely defines the chemical character of this compound. It can act as a base, a nucleophile, and can be converted into other important functional groups.

The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. As a base, it can react with acids to form the corresponding anilinium salt. The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring.

As a nucleophile, the amine group can participate in a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt (Ar-N₂⁺). openstax.orgresearchgate.net This is a pivotal reaction for arylamines, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. libretexts.orgopenstax.org This allows for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring. libretexts.orgopenstax.org

Table 2: Common Reactions of the Amine Group in Arylamines

| Reaction | Reagents | Product Type |

| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium Salt |

| Acylation | Acetyl chloride or Acetic anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Coupling | Arenediazonium salt, activated aromatic ring | Azo compound |

Oxidation Mechanisms (e.g., Single Electron Transfer, C-Hydroxylation leading to Carbinolamine Intermediates)

The oxidation of this compound can proceed through several pathways, primarily involving the aromatic amine and the cyclopropyl ring. The initial and often rate-determining step in the oxidation of many aniline (B41778) derivatives is a single-electron transfer (SET) to an oxidizing agent, forming a radical cation. umn.eduacs.orgnih.gov The stability of this radical cation is influenced by the substituents on the aromatic ring. In the case of this compound, both the methyl and cyclopropyl groups are electron-donating, which can stabilize the radical cation and facilitate its formation.

One-electron oxidation of anilines can be initiated by various oxidants, including enzymatic systems like cytochrome P450 (P450) and photosensitizers. acs.orgnih.govacs.orgresearchgate.net Quantum-chemical calculations have shown that one-electron oxidation of aniline does not significantly alter the preference for the enamine tautomer. nih.govnih.govresearchgate.net

Metabolic oxidation, often mediated by P450 enzymes, is a crucial transformation for anilines. nih.govacs.org This can lead to C-hydroxylation of the aromatic ring. For aniline itself, CYP2E1 has been identified as a key enzyme in its hydroxylation. nih.gov The presence of substituents on the aniline ring directs the position of hydroxylation.

The cyclopropyl group itself can also be a site of oxidation. While generally more resistant to oxidation than a simple alkyl group, the strained ring can undergo oxidative cleavage. acs.org The oxidation of aminocyclopropanes can be initiated by the formation of a nitrogen-centered radical cation, which can then lead to the ring opening. acs.orgresearchgate.net This process has been observed in both photochemical and electrochemical oxidations. acs.orgresearchgate.net

| Oxidation Pathway | Key Intermediates | Influencing Factors | Potential Products |

| Single-Electron Transfer (SET) | Aniline radical cation | Substituent effects, oxidant potential | Dimerized products, further oxidized species |

| C-Hydroxylation (Aromatic Ring) | Arene oxide | Enzyme specificity (e.g., CYP450) | Phenolic derivatives |

| Oxidation of Cyclopropyl Ring | Radical cation, ring-opened intermediates | Strain of the cyclopropyl ring | Ring-opened products, hydroxylated cyclopropyl group |

N-Dealkylation Pathways and Metabolite Formation

N-dealkylation is a common metabolic pathway for secondary and tertiary amines, but it is not a primary transformation for a primary amine like this compound. Instead, the primary amino group undergoes other metabolic reactions. The primary metabolic routes for anilines involve N-acetylation, N-oxidation, and subsequent conjugation reactions. nih.govjst.go.jpresearchgate.net

In humans, the major metabolite of aniline is N-acetyl-4-aminophenol (paracetamol), which is formed after N-acetylation and subsequent para-hydroxylation. nih.govresearchgate.net For this compound, analogous pathways can be expected. N-acetylation of the primary amine would yield N-(4-cyclopropyl-2-methylphenyl)acetamide. This acetylated product could then undergo further oxidation, for instance, at the aromatic ring or the methyl group.

N-oxidation of primary anilines can lead to the formation of hydroxylamines and nitroso compounds, which are often reactive metabolites. The metabolism of N-benzyl-4-substituted anilines has been shown to produce N-oxidized products. nih.gov

| Metabolic Pathway | Enzymes Involved | Primary Metabolite Structure | Further Transformations |

| N-Acetylation | N-acetyltransferases (NATs) | N-(4-cyclopropyl-2-methylphenyl)acetamide | Aromatic hydroxylation, methyl group oxidation |

| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases (FMOs) | 4-cyclopropyl-2-methylphenylhydroxylamine | Conversion to nitroso derivatives, conjugation |

| Aromatic Hydroxylation | Cytochrome P450 | Aminophenol derivatives | Conjugation (glucuronidation, sulfation) |

Cascade and Rearrangement Reactions Involving the Cyclopropyl and Amine Moieties

The presence of the strained cyclopropyl ring in conjunction with the amine functionality opens up possibilities for various cascade and rearrangement reactions, often triggered by an initial activation step such as oxidation or protonation. rsc.orgyoutube.com

A key reactive intermediate that can initiate such reactions is the cyclopropylaminyl radical cation, formed via single-electron transfer. This radical cation is known to undergo rapid and irreversible ring-opening due to the release of ring strain (approximately 28 kcal/mol). acs.orgresearchgate.net This ring-opening generates a distonic radical cation, which is an iminium ion with a remote radical center. This intermediate can then participate in a variety of subsequent reactions, including intramolecular cyclizations or intermolecular additions. acs.orgresearchgate.net

Furthermore, donor-acceptor aminocyclopropanes are known to undergo [3+2] annulation reactions with various partners, such as aldehydes, in the presence of a catalyst. acs.org While this compound is not a classic donor-acceptor cyclopropane, the principle of ring-opening followed by cyclization highlights the potential for complex transformations. Oxidative ring-opening of protected aminocyclopropanes can lead to 1,3-dielectrophilic intermediates that can be trapped by nucleophiles. researchgate.netepfl.ch

Three-component cascade reactions involving anilines are also well-documented, often proceeding through an enamine or imine intermediate. nih.gov It is conceivable that under specific conditions, this compound could participate in such cascades, where the initial reaction at the amine is followed by a rearrangement or cyclization involving the cyclopropyl group.

| Reaction Type | Initiating Step | Key Intermediate | Potential Outcome |

| Radical Cation Ring-Opening | Single-Electron Transfer | Iminium distonic radical cation | Rearranged acyclic products, cyclized products |

| Acid-Catalyzed Rearrangement | Protonation of amine or cyclopropyl ring | Cyclopropylcarbinyl-like cation | Ring-expanded products, rearranged isomers |

| Cascade Annulation | Reaction with an electrophile/nucleophile pair | Iminium ion, enamine | Fused or spirocyclic heterocyclic systems |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. ilpi.com It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ilpi.comunipa.it

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of 4-cyclopropyl-2-methylaniline, distinct signals are expected for the protons of the methyl group, the amino group, the aromatic ring, and the cyclopropyl (B3062369) substituent.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum. Due to the substitution pattern, three distinct signals are anticipated.

Methyl Protons: The methyl group (CH₃) attached to the ring will produce a singlet, as it has no adjacent protons to couple with.

Amine Protons: The primary amine (NH₂) protons will also typically appear as a singlet, although this signal can sometimes be broad.

Cyclopropyl Protons: The protons of the cyclopropyl group will exhibit a more complex pattern due to spin-spin coupling. The methine proton (CH) will be a multiplet, coupled to the four methylene (B1212753) (CH₂) protons. The methylene protons are diastereotopic and will likely appear as two separate multiplets.

Based on data from analogous aniline (B41778) derivatives, the expected chemical shifts (δ) in a solvent like CDCl₃ are summarized in the table below. rsc.orgresearchgate.nethmdb.cachemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (H3, H5, H6) | 6.5 - 7.0 | Multiplets |

| Amino (NH₂) | 3.5 - 4.0 (broad) | Singlet |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet |

| Cyclopropyl (CH - methine) | 1.7 - 2.0 | Multiplet |

| Cyclopropyl (CH₂ - methylene) | 0.5 - 1.0 | Multiplets |

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ilpi.commdpi.com

For this compound, distinct signals are expected for each of the ten carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C4) and the methyl group (C2) will have characteristic shifts, as will the carbon attached to the cyclopropyl group (C1). The remaining three aromatic carbons (C3, C5, C6) will also have distinct resonances.

Methyl Carbon: A single signal is expected for the methyl carbon in the aliphatic region.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon and one for the two equivalent methylene carbons.

Predicted chemical shifts, based on data for similar substituted anilines and cyclopropyl compounds, are presented below. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (C-NH₂) | 140 - 145 |

| Aromatic (C-CH₃) | 120 - 125 |

| Aromatic (C-Cyclopropyl) | 130 - 135 |

| Aromatic (CH) | 115 - 130 |

| Methyl (CH₃) | 17 - 20 |

| Cyclopropyl (CH - methine) | 15 - 20 |

| Cyclopropyl (CH₂) | 5 - 10 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.

Beyond standard ¹H and ¹³C NMR, advanced techniques can offer deeper structural insights.

Multinuclear NMR: This involves observing NMR-active nuclei other than ¹H and ¹³C. ilpi.com For this compound, ¹⁵N NMR spectroscopy could be employed. Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic environment of the nitrogen atom, which can be valuable for studying its chemical properties. nih.gov

Variable-Temperature (VT) NMR: VT-NMR experiments are performed at temperatures above or below ambient temperature. ox.ac.ukrsc.org These studies are particularly useful for investigating dynamic molecular processes, such as conformational exchange. ox.ac.uk For this compound, VT-NMR could be used to study the rotational barrier of the cyclopropyl group or the rate of nitrogen inversion in the amino group. By cooling the sample, it might be possible to "freeze out" different conformers, simplifying complex spectra or providing kinetic data about the exchange processes. ox.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound. The two primary techniques in this category are Fourier Transform Infrared (FT-IR) and Raman spectroscopy. They are complementary methods that provide a characteristic "fingerprint" for a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). For this compound, characteristic absorption bands are expected for its functional groups. rsc.org

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: Signals for C-H stretching will appear around 2850-3100 cm⁻¹. This region will contain overlapping bands from the aromatic C-H, the aliphatic methyl C-H, and the cyclopropyl C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methyl, cyclopropyl) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Table 3: Expected FT-IR Absorption Frequencies for this compound.

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FT-IR. chemicalbook.com However, the selection rules differ; Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, making it an excellent complementary technique. For this compound, strong Raman signals would be expected for the symmetric breathing vibrations of the aromatic ring and the cyclopropyl ring, which are often weak in the IR spectrum. This can be particularly useful for confirming the presence and integrity of the cyclic structures within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the compound's structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C10H13N), the predicted monoisotopic mass is 147.1048 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental formula.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Predicted Monoisotopic Mass (Da) |

| C10H13N | 147.1048 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during the ionization process. nih.gov In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, which possesses a basic amino group, positive ion mode ESI-MS is typically employed. The molecule readily accepts a proton to form the protonated molecule [M+H]+. Other common adducts that may be observed include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+. uni.lu The detection of these adducts with their characteristic mass-to-charge ratios provides further confirmation of the molecular weight of the parent compound. uni.lu The technique is highly sensitive, often requiring only picomolar to micromolar concentrations of the analyte. nih.gov

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | m/z (Predicted) |

| [M+H]+ | 148.11208 |

| [M+Na]+ | 170.09402 |

| [M+K]+ | 186.06796 |

| [M+NH4]+ | 165.13862 |

Data sourced from predicted values. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and torsional angles.

While no public crystal structure data for this compound is currently available, a hypothetical XRD analysis would provide unambiguous proof of its molecular structure and reveal details about its packing in the solid state. Such an analysis would confirm the connectivity of the cyclopropyl and methyl groups to the aniline ring and their relative orientations.

Other Spectroscopic Methods

While MS and XRD provide core structural information, other spectroscopic methods can offer further insights into the electronic properties and bonding of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption bands are expected due to π-π* transitions of the benzene ring. The presence of the amino and alkyl substituents will influence the position and intensity of these absorption maxima. For instance, studies on the related compound poly(2-methyl aniline) have shown absorption bands that are sensitive to the chemical environment and conjugation within the polymer chain. rroij.com

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects unpaired electrons. For this compound in its ground state, all electrons are paired, and it would therefore be ESR-silent. However, this technique could be used to study any radical cations or other paramagnetic species that might be formed through oxidation or other chemical processes.

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of an absorbing atom. nih.gov By tuning the X-ray energy to a specific element's absorption edge (e.g., the K-edge of nitrogen), one can obtain information about the oxidation state, coordination environment, and bond distances of that atom. nih.gov While more commonly applied to metal centers in coordination complexes, XAS could theoretically be used to study the nitrogen atom in this compound, providing details about its local chemical environment.

Computational and Theoretical Studies on 4 Cyclopropyl 2 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. It has been instrumental in studying aniline (B41778) and its derivatives.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-cyclopropyl-2-methylaniline, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar aniline derivatives have used methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.netsemanticscholar.org

The electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. semanticscholar.org A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org

Table 1: Predicted Electronic Properties of an Aniline Derivative (IPAPA) using DFT

| Parameter | B3LYP/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) |

|---|---|---|

| Dipole Moment (Debye) | 3.3628 | 3.0239 |

Data sourced from a study on 4-isopropyl-N,N-bis(4-azidophenyl)aniline (IPAPA), a related triphenylamine (B166846) derivative. semanticscholar.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving aniline derivatives. acs.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states, which are the highest energy points along the reaction pathway.

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to elucidate the reaction mechanism. mdpi.com This type of analysis helps in predicting the most likely reaction pathways and the kinetics of the reaction by calculating the energy barriers. The identification of transition states, characterized by a single imaginary frequency, is crucial for understanding the selectivity (chemo-, regio-, and stereo-) of a reaction. acs.orgmdpi.com

Spectroscopic Property Predictions

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for structure verification. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. These predicted chemical shifts are valuable for interpreting experimental NMR spectra. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govdovepress.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. mdpi.com

These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. dovepress.com This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. While detailed MD simulation studies specifically on this compound are not widely published, the methodology is extensively applied to similar small molecules to understand their dynamic properties and interactions. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity for a specific target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, hydrophobic properties). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. researchgate.netnih.gov Successful QSAR models can be used to predict the activity of new, unsynthesized derivatives, thus prioritizing synthetic efforts. mdpi.com For instance, a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share a cyclopropylamine (B47189) moiety, successfully identified key structural features for their binding affinity to the dopamine (B1211576) D₃ receptor. mdpi.com

Table 2: Statistical Parameters for a CoMFA QSAR Model of PCPMA Derivatives

| Parameter | Value |

|---|---|

| q² (cross-validated R²) | 0.607 |

| N (number of components) | 10 |

| r² (non-cross-validated R²) | 0.981 |

| SEE (Standard Error of Estimate) | 0.094 |

| F-statistic | 149.222 |

Data from a 3D-QSAR study on D₃R ligands. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jbcpm.com This method is crucial for understanding the potential biological targets of this compound and its derivatives.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jbcpm.commdpi.com This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. For example, docking studies have been used to investigate the binding of various aniline derivatives to their target proteins, providing insights into their mechanism of action. jbcpm.com

Charge-Transfer Complex Investigations

Computational and theoretical chemistry provides a powerful lens for investigating the formation and properties of charge-transfer (CT) complexes involving this compound. While specific experimental or computational studies on the charge-transfer complexes of this compound are not extensively documented in publicly available literature, its structural features—an aniline ring substituted with both a cyclopropyl (B3062369) and a methyl group—allow for a detailed theoretical discussion based on analogous systems. The presence of the electron-donating amino (-NH2), methyl (-CH3), and cyclopropyl groups enhances the electron-donating capacity (nucleophilicity) of the aromatic ring, making it a suitable donor for forming CT complexes with various electron acceptors.

Theoretical investigations of such complexes typically employ quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate their geometric and electronic structures. nih.gov These studies are crucial for understanding the nature of the interaction between the donor (this compound) and an electron acceptor, predicting the charge-transfer transition energies, and interpreting experimental spectroscopic data.

In a typical computational study, the geometry of this compound and potential π-acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) would be optimized. nih.govacs.org The formation of a charge-transfer complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.org For this compound, the HOMO is expected to be localized on the aniline ring, with significant contributions from the nitrogen atom of the amino group.

Upon complexation, a new, lower-energy absorption band, the charge-transfer band, characteristically appears in the electronic spectrum of the complex, which is absent in the spectra of the individual donor and acceptor molecules. umb.sk TD-DFT calculations are instrumental in predicting the wavelength of this charge-transfer band. nih.gov

Furthermore, computational analysis can provide insights into the stoichiometry of the complex, which is often found to be 1:1 for similar aniline-acceptor systems. acs.org Natural Bond Orbital (NBO) analysis is another valuable computational tool that can quantify the amount of charge transferred from the donor to the acceptor upon complex formation. For related aniline derivatives, a significant amount of charge transfer to the acceptor molecule has been observed. acs.org

The table below summarizes the kind of data that would be generated from a computational study of the charge-transfer complex of this compound with a common acceptor like DDQ, based on findings for analogous systems.

| Parameter | Theoretical Value/Prediction | Computational Method |

| Stoichiometry (Donor:Acceptor) | 1:1 | Job's Method (Simulated), Mole Ratio Method (Simulated) |

| λmax (CT band) | Predicted in the visible region, leading to a colored complex. | TD-DFT |

| HOMO-LUMO Gap | A significant decrease in the energy gap upon complexation compared to individual molecules, facilitating the charge-transfer transition. | DFT |

| Charge Transfer (e) | A fractional positive charge develops on the this compound moiety, and a corresponding negative charge on the acceptor, quantifiable via population analysis. | NBO Analysis |

| Binding Energy (kcal/mol) | Negative value, indicating a spontaneous and stable complex formation. The magnitude would be comparable to other aniline-DDQ complexes. | DFT with basis set superposition error (BSSE) correction |

| Optimized Geometry | Likely a stacked, parallel, or slightly tilted orientation of the aromatic rings of the donor and acceptor to maximize π-π interaction. The distance between the donor and acceptor would be in the range of typical van der Waals interactions. | DFT |

Applications of 4 Cyclopropyl 2 Methylaniline in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

4-Cyclopropyl-2-methylaniline is a significant synthetic intermediate, primarily owing to the reactivity of the aniline (B41778) functional group. Anilines are precursors for a multitude of chemical transformations, including diazotization, acylation, and alkylation, which open pathways to a wide array of more complex molecules. youtube.com The presence of the cyclopropyl (B3062369) and methyl substituents on the aromatic ring of this compound further diversifies its utility, influencing the regioselectivity of reactions and the properties of the resulting products.

One of the fundamental applications of anilines is in the formation of diazonium salts, which are highly versatile intermediates that can be converted into a variety of functional groups. youtube.com Furthermore, the amino group can be acylated to form amides, which can direct subsequent electrophilic aromatic substitution reactions. For instance, the reaction of aniline with acetic anhydride (B1165640) produces acetanilide, which can then be selectively halogenated at the para position. youtube.com This principle can be extended to this compound to introduce additional functionalities onto the aromatic ring.

The synthesis of N-arylcyclopropylamines through palladium-catalyzed C–N bond formation is a notable method that highlights the role of cyclopropylamines as valuable intermediates. nih.gov This approach allows for the creation of a diverse range of substituted anilines that can be used in the subsequent synthesis of more complex molecules.

The general reactivity of anilines also extends to their use in the synthesis of various heterocyclic systems, where the aniline moiety serves as a foundational component for building the heterocyclic ring structure.

Building Block for Complex Heterocyclic Systems (e.g., Quinoline (B57606), Pyrroloquinolines, 4-Aminoquinazolines)

The structure of this compound makes it an ideal building block for the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Quinoline Synthesis: The quinoline scaffold is a core component of many natural products and synthetic compounds with a broad range of biological activities. Several classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. In these reactions, the aniline ring forms one of the fused rings of the quinoline system. While specific examples detailing the use of this compound in these classic reactions are not prevalent in the literature, the general principles of these syntheses are applicable. For instance, a modified approach to quinoline synthesis involves the condensation of an aniline with Meldrum's acid and trimethyl-ortho-formate. ucsf.edu

The following table outlines a general, two-step method for the synthesis of substituted 4-hydroxyquinolines from anilines:

| Step | Reactants | Conditions | Product |

| 1 | Aniline, Meldrum's acid, Trimethyl-ortho-formate | Reflux | Ene-amine intermediate |

| 2 | Ene-amine intermediate | Phenyl ether, Microwave irradiation (300 °C, 5 min) | 4-Hydroxyquinoline |

This table illustrates a general synthetic route for substituted anilines and may be applicable to this compound. ucsf.edu

Pyrroloquinoline Synthesis: Pyrroloquinolines are another class of heterocyclic compounds with important biological activities. A palladium-catalyzed annulation reaction has been developed for the synthesis of pyrroloindoles and pyrroloquinolines, demonstrating a modern approach to constructing these complex ring systems. acs.org Although the specific use of this compound is not detailed, the methodology is applicable to a range of substituted anilines.

4-Aminoquinazoline Synthesis: 4-Aminoquinazolines are known for their potential as antitumor agents and inhibitors of epidermal growth factor receptor (EGFR). nih.gov A common method for their synthesis involves the reaction of a 4-chloroquinazoline (B184009) with an aniline derivative. A microwave-assisted method has been shown to be an efficient way to produce N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov Another approach involves a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to construct the quinazoline (B50416) core. rsc.org

The following table summarizes a microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines:

| Reactants | Solvent | Conditions | Product |

| 4-Chloroquinazoline, Aryl heterocyclic amine | 2-Propanol | Microwave irradiation (60W, 20 min) | N-arylheterocyclic substituted-4-aminoquinazoline |

This table describes a general method for the synthesis of substituted 4-aminoquinazolines from various aryl amines. nih.gov

Precursor for Advanced Materials with Tailored Properties

While specific research on the use of this compound in advanced materials is limited, the properties of aniline derivatives and cyclopropyl-containing molecules suggest its potential in this area. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, energy-saving devices, and more. nih.govrsc.org The polymerization of aniline derivatives can be influenced by the nature of the substituents on the aniline ring, which affects the properties of the resulting polymer. nih.govrsc.org

The incorporation of a cyclopropyl group can influence the electronic properties of a molecule. N-cyclopropylanilines have been developed as probes to study the oxidative properties of photosensitizers, where the cyclopropyl group undergoes irreversible ring-opening upon single-electron oxidation. acs.orgresearchgate.net This unique reactivity could potentially be exploited in the design of novel sensor materials or responsive polymers.

The polymerization of aniline with sulfur monochloride has been shown to produce polymers with a backbone consisting of nitrogen and sulfur atoms, resulting in colored materials with interesting electronic properties. nih.gov The use of a substituted aniline like this compound in such a polymerization could lead to new materials with tailored optical and electronic characteristics.

Design and Synthesis of Conformationally Restricted Molecules

The cyclopropyl group is a valuable tool in medicinal chemistry for creating conformationally restricted molecules. nih.goviris-biotech.de By limiting the rotational freedom of a molecule, chemists can lock it into a specific bioactive conformation, which can lead to enhanced potency and selectivity for a biological target. nih.goviris-biotech.de The rigid, three-membered ring of the cyclopropyl group can fix the orientation of adjacent substituents, which is particularly useful in structure-activity relationship (SAR) studies. iris-biotech.de

The introduction of a cyclopropyl group can serve to:

Introduce conformational steric constraints to position pharmacophore groups within a binding pocket. iris-biotech.de

Fix the configuration of adjacent bonds, which is beneficial for studying E/Z isomerism. iris-biotech.de

Enhance metabolic stability by replacing groups prone to oxidation, such as an N-ethyl group with an N-cyclopropyl group. iris-biotech.de

The cyclopropyl fragment is increasingly used in drug design to improve various properties, including metabolic stability, brain permeability, and binding affinity. nih.gov The conformational restriction provided by the cyclopropyl ring can contribute to a more favorable entropic binding to a receptor. nih.gov

Medicinal Chemistry Relevance and Biological Activity Investigations of 4 Cyclopropyl 2 Methylaniline Derivatives

Structural Scaffolding in Drug Discovery

The 4-cyclopropyl-2-methylaniline moiety serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. uni.lu The cyclopropyl (B3062369) group, a small, strained ring, is a desirable feature in drug design. researchgate.net It can introduce conformational rigidity to a molecule, which can lead to higher binding affinity and selectivity for its biological target. researchgate.net The aniline (B41778) portion of the molecule provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of derivatives. evitachem.com

Modulation of Biological Targets and Pathways

Derivatives of this compound have been shown to interact with and modulate the activity of various biological targets, including enzymes and receptors. This modulation is key to their potential therapeutic effects.

Enzyme Inhibition Mechanisms (e.g., Histone Demethylases like LSD1/KDM1, CYP Enzymes)

A significant area of research has focused on the ability of this compound derivatives to inhibit enzymes. One notable target is Lysine-Specific Demethylase 1 (LSD1/KDM1), a histone demethylase that plays a crucial role in gene expression and is implicated in several cancers. nih.govresearchgate.net Derivatives based on the trans-2-phenylcyclopropylamine (2-PCPA) scaffold, which shares structural similarities with this compound, have been designed as potent LSD1 inhibitors. nih.govacs.org

These inhibitors often work by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inhibition. acs.org For instance, compound S2101, a 2-PCPA derivative, demonstrated significantly stronger inhibition of LSD1 compared to the parent compound, tranylcypromine. nih.govresearchgate.net Structural studies of LSD1 in complex with these inhibitors have revealed how the cyclopropyl group and substitutions on the phenyl ring contribute to the stability of the inhibitor-FAD adduct and enhance inhibitory potency. acs.orgelectronicsandbooks.com

Another class of enzymes that can be targeted are the Cytochrome P450 (CYP) enzymes. While specific studies on this compound derivatives and CYP inhibition are not extensively detailed in the provided context, the general principle of aniline-containing compounds interacting with CYP enzymes is well-established in medicinal chemistry.

Receptor Agonism/Antagonism (e.g., Adenosine (B11128) A2 Receptor)

The this compound scaffold has also been explored in the context of receptor modulation. The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. google.com While the provided information does not directly link this compound to adenosine A2A receptor antagonism, it does mention that 4-aminopyrimidine (B60600) derivatives are potent antagonists of this receptor. google.com It is plausible that the this compound core could be incorporated into the design of novel adenosine A2A receptor modulators. The development of N9-cyclopentyl-substituted adenine derivatives highlights the exploration of cyclic structures in targeting adenosine receptors. google.com

Therapeutic Area Investigations

The diverse biological activities of this compound derivatives have led to their investigation in several therapeutic areas, most notably in oncology and infectious diseases.

Anti-Cancer Activity and Mechanisms (e.g., Cell Proliferation Inhibition)

The inhibition of enzymes like LSD1 by derivatives containing a cyclopropylamine (B47189) moiety has direct implications for cancer therapy. nih.govresearchgate.net LSD1 is overexpressed in various cancers, and its inhibition can reactivate tumor suppressor genes that have been silenced. nih.gov Studies have shown that compounds like S2101 can effectively inhibit the proliferation of cancer cells. nih.gov

Derivatives of 2-phenylacrylonitrile, which can be conceptually related to the broader class of substituted anilines, have demonstrated potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov Similarly, multimodal 4-arylchromene derivatives have shown robust antiproliferative activities against several human cancer cell lines. nih.gov Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have also been synthesized and shown to be selective for cancer cells, with some inhibiting cell migration. researchgate.net

Neuropharmacological Applications (e.g., Antidepressant Effects)

Derivatives incorporating the this compound moiety have been explored for their potential in treating stress-related neuropsychiatric disorders, such as depression and anxiety. mdpi.comwikipedia.org This activity is primarily linked to their function as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system is a key regulator of the body's stress response, and its over-activation is implicated in the pathophysiology of major depression and anxiety disorders. wikipedia.orgnih.gov By blocking the CRF1 receptor, these antagonists can modulate the hypothalamic-pituitary-adrenal (HPA) axis, thereby mitigating the physiological effects of stress. wikipedia.org

Research has led to the development of potent and selective CRF1 receptor antagonists. While not all contain the exact this compound structure, related analogs have demonstrated significant preclinical efficacy. For example, SSR125543A, a compound with a (3-fluoro-4-methylphenyl)cyclopropylethylamine fragment, shows nanomolar affinity for the CRF1 receptor and has demonstrated activity in animal models of stress and anxiety. nih.gov It was found to inhibit CRF-induced adrenocorticotropin hormone (ACTH) secretion and reduce stress-induced behaviors in rodents. nih.gov The development of such small molecule antagonists represents a promising therapeutic strategy for stress-related conditions. nih.govresearchgate.net The potential utility of CRF1 antagonists as antidepressants continues to be an active area of research, with several compounds having been evaluated in clinical trials for depression and anxiety. mdpi.comnih.gov

| Compound Class/Example | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Small Molecule CRF1 Antagonists | CRF1 Receptor | Block the binding of Corticotropin-Releasing Factor (CRF), modulating the HPA axis. | Anxiety, Depression, Stress-Related Disorders. | wikipedia.orgnih.gov |

| SSR125543A | CRF1 Receptor | Antagonizes CRF-induced ACTH secretion. | Anxiety, Stress-Related Disorders. | nih.gov |

| Pexacerfont | CRF1 Receptor | Antagonist of the CRF1 receptor. | Anxiety, Irritable Bowel Syndrome. | researchgate.net |

Relevance in Epithelial-Related Conditions

The relevance of this compound derivatives in epithelial-related conditions is primarily linked to the same anti-stress mechanism involving CRF1 receptor antagonism. Chronic inflammatory skin diseases, such as psoriasis, are known to be exacerbated by stress and the subsequent activation of the HPA axis. wikipedia.org Therefore, it has been suggested that CRH receptor antagonists could have potential clinical applications as co-treatments to help manage the symptoms of such chronic inflammatory skin conditions. wikipedia.org By blocking the effects of stress at the receptor level, these compounds could theoretically help mitigate stress-induced flare-ups of epithelial-related disorders.

Metabolic Stability and Bioactivation Pathways

The metabolism of xenobiotics, including drug candidates, is a critical factor in their safety and efficacy profile. The this compound structure contains moieties—the aniline ring and the cyclopropylamine—that are of significant interest in drug metabolism studies.

Cytochrome P450-Mediated Metabolism (Oxidative Dealkylation, Hydroxylation)

The metabolism of aniline and its derivatives is heavily mediated by the cytochrome P450 (CYP450) family of enzymes. Key metabolic pathways include aromatic hydroxylation and oxidation of the amine group. For this compound, several CYP450-mediated reactions are anticipated.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, likely at positions ortho or para to the existing substituents.

N-Dealkylation: While this compound is a primary aniline, if it were part of a larger molecule with substitutions on the nitrogen (making it a secondary or tertiary amine), oxidative N-dealkylation would be a probable metabolic route. Studies on the closely related N-cyclopropyl-N-methylaniline have shown that P450-mediated oxidation leads to N-dealkylation products where the cyclopropyl ring remains intact. nih.govnih.gov

Oxidation of the Methyl Group: The methyl group on the aromatic ring is also a potential site for hydroxylation, which can lead to further oxidation products.

Formation of Reactive Metabolites and Bioactivation Potential

A significant concern with aniline-containing compounds is their potential for metabolic activation, or bioactivation, into reactive metabolites. These electrophilic intermediates can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity. researchgate.netnih.gov

The primary step in the bioactivation of anilines typically involves N-hydroxylation to form a reactive N-hydroxylamine intermediate. researchgate.net This species can be further processed, for instance by conjugation, to form even more reactive metabolites. researchgate.net

Furthermore, the cyclopropylamine moiety itself can be a source of reactive intermediates. Although the cyclopropyl group often enhances metabolic stability, it can also undergo bioactivation. hyphadiscovery.com Metabolism of cyclopropylamines can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com Studies on various cyclopropyl-containing compounds have demonstrated NADPH-dependent oxidation that results in the formation of glutathione (B108866) (GSH) conjugates, which indicates the generation of reactive electrophilic species. hyphadiscovery.comnih.gov The proposed mechanism often involves hydrogen atom abstraction from the cyclopropyl group to form a radical, which then undergoes ring-opening and subsequent reaction with nucleophiles like GSH. nih.gov

| Structural Moiety | Initial Metabolic Step | Reactive Intermediate | Potential Consequence | Reference |

|---|---|---|---|---|

| Aniline | N-hydroxylation | N-hydroxylamine | Covalent binding to macromolecules. | researchgate.net |

| Cyclopropylamine | Hydrogen Abstraction/Oxidation | Ring-opened radical/iminium species | Formation of GSH conjugates, covalent binding. | hyphadiscovery.comnih.gov |

Impact of Cyclopropyl Moiety on Pharmacokinetics (e.g., Reduced Susceptibility to Oxidative Metabolism)

The inclusion of a cyclopropyl group is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. nih.govscientificupdate.comsemanticscholar.org One of its most significant benefits is the enhancement of metabolic stability. nih.goviris-biotech.de

Environmental Fate and Toxicological Research of 4 Cyclopropyl 2 Methylaniline and Its Transformation Products

Degradation Pathways in Environmental Compartments

The environmental fate of 4-Cyclopropyl-2-methylaniline is determined by various abiotic and biotic degradation processes. These pathways transform the parent compound into various intermediate and final products, influencing its persistence and potential ecological impact.

Phototransformation and Oxidation Processes

The photochemical degradation of aniline (B41778) derivatives in aquatic environments is a significant transformation pathway. Studies on analogous compounds, such as N-cyclopropylanilines, indicate a susceptibility to single-electron oxidation initiated by excited triplet-state photosensitizers, which are naturally present in sunlit surface waters as chromophoric dissolved organic matter (CDOM) figshare.com. This process can lead to the formation of a radical cation of the aniline derivative.

A key feature of cyclopropylanilines is the subsequent spontaneous and irreversible opening of the cyclopropyl (B3062369) ring following this initial single-electron oxidation figshare.com. This ring-opening acts as a "short-circuit" in the back-electron transfer process, preventing the reformation of the parent compound and leading to the formation of distinct transformation products figshare.com. While specific studies on this compound are not available, the presence of the cyclopropyl group suggests a similar degradation mechanism is plausible. The methyl group at the ortho position may influence the rate and products of this reaction due to steric and electronic effects.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective in degrading aniline and its derivatives mdpi.com. Ozonation, for instance, has been shown to degrade aniline in aqueous solutions, with the reaction mechanism and by-products being pH-dependent nih.gov. At acidic pH, nitrobenzene (B124822) and azobenzene (B91143) have been identified as major aromatic by-products of aniline ozonation. In contrast, at basic pH, the formation of nitrobenzene, azobenzene, azoxybenzene (B3421426), and picolinic acid has been observed nih.gov.